molecular formula C11H9N3OS B12922611 5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 64289-13-0

5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12922611
CAS No.: 64289-13-0
M. Wt: 231.28 g/mol
InChI Key: FOOJGUGBZJCVKT-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carbaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Biological Activity

5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines structural features of benzothiazole and pyrazolone, which contribute to its pharmacological potential. Research has indicated that it possesses various bioactive properties, including anticancer, anti-inflammatory, and antibacterial activities.

The compound's chemical characteristics are essential for understanding its biological functions. Below is a summary of its key properties:

PropertyValue
CAS Number 64289-13-0
Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
IUPAC Name 5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one
InChI Key FOOJGUGBZJCVKT-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and monoamine oxidase B. This inhibition prevents the breakdown of neurotransmitters, thus enhancing their availability and reducing oxidative stress .
  • Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death. Studies indicate that it is particularly effective against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
  • Fluorescent Sensing : The ability of the compound to chelate metal ions like zinc alters its fluorescence properties, making it useful for imaging applications .

Anticancer Activity

Research has demonstrated the efficacy of this compound in inhibiting tumor growth. For instance:

  • In vitro studies revealed that this compound exhibits significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values observed were in the micromolar range .

Anti-inflammatory and Antibacterial Effects

The compound also displays anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Furthermore, it has shown antibacterial activity against various strains, indicating its potential as a therapeutic agent in infectious diseases .

Case Study 1: Synergistic Effects with Doxorubicin

A study evaluated the synergistic effects of combining this pyrazolone derivative with doxorubicin in breast cancer models. The combination therapy resulted in enhanced cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells. This suggests that the compound may improve treatment outcomes while minimizing side effects associated with conventional chemotherapy .

Case Study 2: Apoptosis Induction

Flow cytometry assays confirmed that treatment with this compound led to increased apoptosis rates in treated cell lines. The mechanism involved mitochondrial disruption and activation of apoptotic pathways .

Properties

CAS No.

64289-13-0

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H9N3OS/c1-14-10(15)6-8(13-14)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3

InChI Key

FOOJGUGBZJCVKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(=N1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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